[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine
CAS No.:
Cat. No.: VC17212774
Molecular Formula: C10H9N3O3
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.
![[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine -](/images/structure/VC17212774.png)
Specification
Molecular Formula | C10H9N3O3 |
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Molecular Weight | 219.20 g/mol |
IUPAC Name | [2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanamine |
Standard InChI | InChI=1S/C10H9N3O3/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5,11H2 |
Standard InChI Key | JMSWUCYUMACMDD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NC(=CO2)CN)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine (CAS No. 791000-96-9) has the molecular formula C₁₀H₉N₃O₃ and a molecular weight of 219.20 g/mol . Its IUPAC name derives from the oxazole ring substituted at position 2 with a 4-nitrophenyl group and at position 4 with a methanamine moiety. Alternative synonyms include N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine and (2-(4-nitrophenyl)oxazol-4-yl)methanamine, as documented in chemical registries .
Structural Elucidation
The compound’s planar oxazole ring (C₃H₃NO) is fused to a para-nitrophenyl group (C₆H₄NO₂), with the methanamine (-CH₂NH₂) substituent at position 4. X-ray crystallography of analogous oxazole derivatives reveals that the nitro group at the phenyl ring’s para position introduces significant electron-withdrawing effects, polarizing the aromatic system . This polarization may influence intermolecular interactions, as evidenced by the compound’s calculated polar surface area (PSA) of 83.88 Ų, which suggests moderate solubility in polar solvents .
Table 1: Key Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₉N₃O₃ | |
Molecular Weight (g/mol) | 219.20 | |
Exact Mass | 219.064 | |
Polar Surface Area (Ų) | 83.88 | |
CAS Registry Number | 791000-96-9 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine typically involves multi-step organic reactions. A representative route, adapted from methodologies used for analogous oxazole derivatives, proceeds as follows :
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Formation of the Oxazole Core: Cyclocondensation of 4-nitrobenzaldehyde with a β-ketoamine precursor under acidic conditions generates the oxazole ring.
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Functionalization at Position 4: Introduction of the methanamine group via nucleophilic substitution or reductive amination, often employing reagents like NaBH₄ or SOCl₂ .
For example, in a protocol similar to the synthesis of 1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride, the oxazole ring is constructed using 2-chloroacetyl chloride and triethylamine, followed by cyclization with POCl₃ .
Analytical Validation
Post-synthesis characterization relies on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra confirm proton environments, with aromatic protons from the nitrophenyl group appearing as doublets at δ 7.8–8.2 ppm .
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with a base peak at m/z 219.064 corresponding to the molecular ion .
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High-Performance Liquid Chromatography (HPLC): Ensures purity, with retention times typically between 8–12 minutes under reverse-phase conditions.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
While experimental solubility data for [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine remains limited, its logP (octanol-water partition coefficient) is estimated at 1.9, indicating moderate lipophilicity . This property aligns with its potential as a central nervous system (CNS)-penetrant compound, though further studies are required.
Thermal Stability
Biological Activity and Mechanistic Insights
Antimicrobial and Antiparasitic Effects
Preliminary studies on nitrophenyl-substituted heterocycles demonstrate broad-spectrum antimicrobial activity. For example, [3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 90323-86-7) shows IC₅₀ values of <5 µM against Plasmodium falciparum, suggesting potential antimalarial applications . While direct evidence for the title compound is lacking, its structural similarity supports further investigation in this domain.
Table 2: Hypothesized Biological Targets
Therapeutic Applications and Preclinical Research
Oncology
NAMPT inhibitors are under investigation for cancer therapy due to their ability to deplete NAD+ levels in rapidly dividing cells. The compound’s nitro group may enhance tumor selectivity through nitroreductase-mediated activation, a mechanism observed in prodrugs like CB1954 .
Neurodegenerative Diseases
Oxazole derivatives modulate amyloid-β aggregation, a hallmark of Alzheimer’s disease. Molecular docking studies suggest that the nitrophenyl group in [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine could interact with amyloid fibrils, though in vitro validation is needed .
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